benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran-derived compound characterized by a Z-configuration at the benzylidene double bond, a 3,4-dichloro-substituted aromatic ring, and a benzyl ester functional group. The benzofuran core is fused with a ketone at position 3 and an acetoxy moiety at position 6. The 3,4-dichlorobenzylidene substituent introduces strong electron-withdrawing effects, which may influence reactivity, stability, and biological interactions.
Properties
Molecular Formula |
C24H16Cl2O5 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C24H16Cl2O5/c25-19-9-6-16(10-20(19)26)11-22-24(28)18-8-7-17(12-21(18)31-22)29-14-23(27)30-13-15-4-2-1-3-5-15/h1-12H,13-14H2/b22-11- |
InChI Key |
WBWQJXKXWGIQRZ-JJFYIABZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 3,4-dichlorobenzaldehyde with 2,3-dihydro-1-benzofuran-3-one in the presence of a base, followed by esterification with benzyl acetate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.
Chemical Reactions Analysis
Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzylidene group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The benzofuran core may also play a role in binding to specific proteins or nucleic acids, affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound’s structural analogs differ primarily in:
Benzylidene substituents : Chlorine, fluorine, methoxy, or heterocyclic groups (e.g., thiophene).
Ester groups : Benzyl, methyl, or diphenylcarbamate.
Core modifications : Variations in the benzofuran scaffold or additional functional groups.
Below is a comparative analysis based on substituent effects, molecular properties, and biological activity:
Substituent Effects on Benzylidene Moiety
- 3,4-Dichlorobenzylidene (Target Compound) : The electron-withdrawing chlorine atoms enhance electrophilicity and may improve binding to biological targets (e.g., tubulin) compared to electron-donating groups .
- 3-Fluorobenzylidene (Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, ) : Fluorine’s smaller size and moderate electronegativity may reduce steric hindrance but offer weaker electron withdrawal than chlorine .
- Thiophene or Furan Substituents (–8) : Heterocyclic groups introduce π-stacking capabilities and modulate lipophilicity (e.g., thiophene’s sulfur atom increases logP) .
Ester Group Modifications
- Methyl Ester () : Lower molecular weight and increased polarity improve solubility but may limit cellular uptake .
Data Tables
Table 1: Molecular Properties of Selected Analogs
Table 2: Spectral Data Comparison
Biological Activity
Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a benzofuran core, dichlorobenzylidene substituent, and an acetate group, which contribute to its diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C24H16Cl2O5
- Molecular Weight : 455.287 g/mol
- IUPAC Name : Benzyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
The compound's structure is pivotal to its biological activity, with specific functional groups influencing interactions with biological targets.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent.
- Antioxidant Properties : The presence of the benzofuran moiety is associated with antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
- Enzyme Inhibition : Interaction studies have shown that the compound can inhibit certain enzymes critical to disease processes. For instance, it may act as an inhibitor of thiol-disulfide oxidoreductases, which are important in bacterial virulence.
- Anti-inflammatory Effects : Some derivatives of benzofuran compounds have demonstrated anti-inflammatory properties, and it is hypothesized that similar effects may be observed with this acetate derivative.
The biological activity of this compound likely involves:
- Binding Affinity : The compound's structure allows for effective binding to target proteins or enzymes, modulating their activity. For example, studies on related benzofuran compounds have shown strong binding affinities to specific receptors involved in inflammation and infection pathways.
- Intermolecular Interactions : The ability to form hydrogen bonds and π-stacking interactions enhances its stability and efficacy in biological systems.
Comparative Analysis
A comparative analysis with structurally related compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl {[(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran]} | Contains a benzodioxol group | Different chemical reactivity |
| Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyltiazolo[3,2-a]pyrimidine | Features a thiazolo ring | Distinct pharmacological properties |
| Benzyl 2-[[(2Z)-2-(4-chlorobenzylidene)-3-oxo]-1-benzofuran] | Contains a chlorobenzylidene instead | Variations in biological activity |
Case Studies and Research Findings
Several studies have highlighted the potential applications of benzofuran derivatives similar to benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-y]oxy}acetate:
- Fragment-Based Drug Discovery : Research has shown that benzofuran fragments can be developed into inhibitors targeting bacterial enzymes such as EcDsbA from Escherichia coli, demonstrating the compound's potential as an anti-infective agent .
- Structure–Activity Relationship Studies : Investigations into the structure–activity relationships (SAR) of related compounds have provided insights into how modifications can enhance biological activity and selectivity for specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
